Solriamfetol

Catalog No.
S543563
CAS No.
178429-62-4
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solriamfetol

CAS Number

178429-62-4

Product Name

Solriamfetol

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N

SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

solubility

DMSO (Slightly), Methanol (Slightly)

Synonyms

(2R)-2-amino-3-phenylpropyl carbamate, (R)-2-amino-3-phenylpropylcarbamate hydrochloride, ADX-N05, benzenepropanol, beta-amino-, carbamate (ester), (betaR)-, JZP-110, solriamfetol, solriamfetol hydrochloride, Sunosi

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N

The exact mass of the compound Solriamfetol is 94.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as DMSO (Slightly), Methanol (Slightly). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Solriamfetol (CAS 178429-62-4) is an optically pure phenylalanine derivative and a highly selective dopamine and norepinephrine reuptake inhibitor (DNRI). In its standard hydrochloride salt form, it is a chemically stable, BCS Class I compound characterized by high aqueous solubility across a broad pH range and high permeability [1]. Unlike legacy wake-promoting agents, solriamfetol undergoes minimal hepatic metabolism, being excreted predominantly unchanged (>95%) in urine, which preserves its structural integrity in complex biological matrices[2]. For procurement professionals and researchers, solriamfetol provides a highly reproducible, vehicle-free dosing profile and a precise pharmacological mechanism devoid of off-target serotonergic or vesicular-release confounding.

Substituting solriamfetol with generic wake-promoting agents like modafinil or amphetamines introduces severe methodological and physical handling flaws. Modafinil is practically insoluble in water, requiring complex lipid vehicles or organic co-solvents that introduce dosing variability and vehicle-related artifacts during in vivo administration [1]. Furthermore, modafinil and armodafinil actively induce CYP3A4 and inhibit CYP2C19, which can prematurely metabolize co-administered compounds in polypharmacy models [2]. Conversely, substituting with amphetamines fundamentally alters the neurochemical baseline by forcing vesicular monoamine release rather than pure reuptake inhibition, triggering distinct neurotoxic and hyper-locomotor pathways that heavily skew comparative behavioral data [3].

Aqueous Solubility and Vehicle-Free Formulation Compatibility

Solriamfetol hydrochloride is classified as a BCS Class I compound, demonstrating high solubility and permeability, and is freely soluble in water across a pH range of 1 to 7[1]. In stark contrast, modafinil is practically insoluble in water and is classified as a BCS Class II or IV compound, necessitating the use of suspensions or organic co-solvents for liquid formulations. This fundamental physicochemical difference allows solriamfetol to be formulated as a stable, 100% aqueous solution for precise dosing.

Evidence DimensionAqueous solubility and BCS Classification
Target Compound DataFreely soluble in water (pH 1-7); BCS Class I
Comparator Or BaselineModafinil: Practically insoluble in water; BCS Class II/IV
Quantified Difference100% aqueous solubility without co-solvents (Solriamfetol) vs. obligate suspension/lipid vehicle requirement (Modafinil)
ConditionsStandard aqueous buffer solutions (pH 1-7) at ambient temperature

Eliminates the need for complex lipid vehicles or DMSO in preclinical dosing, reducing vehicle-induced artifacts and ensuring highly reproducible bioavailability.

Absence of CYP450-Mediated Drug-Drug Interactions

Solriamfetol is excreted >95% unchanged in the urine and is neither a substrate nor a clinically significant inducer or inhibitor of major cytochrome P450 enzymes, including CYP3A4 and CYP2C19 [1]. Armodafinil and modafinil, however, undergo extensive hepatic metabolism and act as weak to moderate inducers of CYP3A4 and inhibitors of CYP2C19. This metabolic stability ensures that solriamfetol does not alter the pharmacokinetic profiles of co-administered drugs.

Evidence DimensionMetabolic clearance route and CYP450 induction
Target Compound Data>95% excreted unchanged in urine; no CYP3A4 induction
Comparator Or BaselineArmodafinil/Modafinil: Extensive hepatic metabolism; active CYP3A4 inducers
Quantified Difference>95% renal excretion vs. primary hepatic CYP metabolism with auto-induction
ConditionsIn vitro human hepatocyte assays and in vivo pharmacokinetic profiling

Crucial for multi-drug screening models where CYP induction by the wake-promoting agent would prematurely clear co-administered experimental compounds.

Selective DAT/NET Inhibition Without Serotonergic Confounding

In vitro functional assays demonstrate that solriamfetol acts as a selective DNRI, inhibiting the dopamine transporter (DAT) with an IC50 of 2.9 µM and the norepinephrine transporter (NET) with an IC50 of 4.4 µM, while displaying negligible affinity for the serotonin transporter (SERT) with an IC50 > 100 µM [1]. Broad-spectrum monoamine inhibitors, such as indatraline or cocaine, exhibit high SERT affinity (Ki < 10 nM), which confounds the isolation of catecholamine-specific pathways.

Evidence DimensionTransporter reuptake inhibition (IC50)
Target Compound DataDAT IC50 = 2.9 µM; NET IC50 = 4.4 µM; SERT IC50 > 100 µM
Comparator Or BaselineBroad-spectrum inhibitors (e.g., indatraline): SERT Ki < 10 nM
Quantified Difference>20-fold selectivity for DAT/NET over SERT
ConditionsIn vitro functional transporter assays using HEK293 cells

Allows precise isolation of dopamine and norepinephrine pathways in behavioral and neurochemical assays without off-target serotonergic effects.

Reuptake-Specific Activity Lacking Vesicular Monoamine Release

Microdialysis and in vitro release assays confirm that solriamfetol elevates extracellular dopamine strictly via reuptake blockade, completely lacking the vesicular monoamine releasing properties characteristic of amphetamines [1]. While amphetamine forces direct vesicular dopamine release with an EC50 in the low nanomolar range, solriamfetol's pure reuptake mechanism avoids the neurotoxic stress and severe abuse liabilities associated with vesicular releasers.

Evidence DimensionMechanism of extracellular dopamine elevation
Target Compound DataPure reuptake blockade (no vesicular release)
Comparator Or BaselineAmphetamine: Potent vesicular dopamine release (low nM EC50)
Quantified DifferenceComplete absence of vesicular monoamine release vs. forced vesicular efflux
ConditionsIn vivo microdialysis and in vitro monoamine release assays

Enables the study of sustained wake-promotion and catecholamine signaling without the neurotoxic stress and severe abuse liabilities associated with vesicular releasers.

Aqueous Preclinical Dosing and Intravenous Models

Because solriamfetol is a BCS Class I compound that is freely soluble in water, it is the optimal choice for preparing stable, vehicle-free aqueous solutions for intravenous injections or oral gavage in rodent models. This eliminates the confounding variables introduced by the lipid suspensions or organic solvents required for modafinil [1].

Polypharmacy and Metabolic Interaction Screening

Solriamfetol's lack of CYP450 induction and >95% unchanged renal excretion makes it an ideal baseline wake-promoting agent in complex polypharmacy studies. Researchers can co-administer experimental therapeutics without the risk of CYP3A4-mediated accelerated clearance, a major limitation when using armodafinil or modafinil [2].

Non-Releasing Catecholamine Pathway Studies

In neuropharmacological research isolating reuptake mechanisms, solriamfetol provides a clean DNRI profile without triggering vesicular monoamine release. This makes it superior to amphetamines for studying sustained cognitive enhancement and wake-promotion without inducing neurotoxicity or severe hyper-locomotor artifacts [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Appearance

Pale Yellow Solid Powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

939U7C91AI

Drug Indication

Solriamfetol is indicated for treatment of daytime sleepiness associated with obstructive sleep apnea and narcolepsy, but is not a treatment for the underlying airway obstruction in apnea patients.
FDA Label
Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness in adult patients with narcolepsy (with or without cataplexy). Sunosi is indicated to improve wakefulness and reduce excessive daytime sleepiness (EDS) in adult patients with obstructive sleep apnoea (OSA) whose EDS has not been satisfactorily treated by primary OSA therapy, such as continuous positive airway pressure (CPAP). Â
Treatment of narcolepsy, Treatment of obstructive sleep apnoea

Livertox Summary

Solriamfetol is dopamine and norepinephrine reuptake inhibitor that is used in the therapy of excessive daytime sleepiness and cataplexy in patients with narcolepsy. Solriamfetol has not been associated with serum enzyme elevations during therapy or to instances of idiosyncratic acute liver injury.

Drug Classes

CNS Drugs

Pharmacology

Solriamfetol weakly binds to dopamine and norepinephrine transporters but not serotonin transporters[FDA Label][A176516]. Solriamfetol does not bind to dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin, benzodiazepines, or muscarinic and nicotinic receptors[FDA Label]. Solriamfetol is also associated with a mean increase of 21 beats per minute (BPM) in heart rate in patients taking 300mg (twice the maximum recommended dose) and 27 BPM in patients taking 900mg (six times the maximum recommended dose)[FDA Label]. 300mg of solriamfetol does not increase the QTcF interval to a clinically relevant degree[FDA Label].

ATC Code

N06BA14
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BA - Centrally acting sympathomimetics
N06BA14 - Solriamfetol

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Other CAS

178429-62-4

Absorption Distribution and Excretion

Oral bioavailability of solriamfetol is approximately 95%. Peak plasma concentration is reached in 2 hours (with a range of 1.25 to 3 hours) in fasted patients. When solriamfetol is taken with a high fat meal, the time to peak plasma concentration increases to 3 hours.
95% of solriamfetol is recovered in urine unchanged by metabolism. Less than 1% of solriamfetol is recovered as N-acetyl solriamfetol.
199L. Other studies have found the volume of distribution to be 158.2L ± 37.3L in fasted subjects and 159.8L ± 38.9L in fed subjects.
Renal clearance is 18.2L/h and total clearance is 19.5L/h. Other studies have found clearance to be 18.4 ± 4.2L/h in fasted subjects and 18.8 ± 4.2L/h in fed subjects.

Metabolism Metabolites

Solriamfetol does not undergo significant metabolism in humans, though less than 1% of solriamfetol is metabolized to N-acetyl solriamfetol.

Wikipedia

Solriamfetol
Broflanilide

FDA Medication Guides

Sunosi
Solriamfetol Hydrochloride
TABLET;ORAL
JAZZ
06/28/2023

Biological Half Life

7.1 hours. Other studies have found the mean half life to be 6.1 ± 1.2 hours in fasted subjects and 5.9 ± 1.2 hours in fed subjects.

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Corrigendum: A Randomized Study of Solriamfetol for Excessive Sleepiness in Narcolepsy. Ann Neurol. 2020 Jan;87(1):157. doi: 10.1002/ana.25632. Epub 2019 Nov 14. PubMed PMID: 31833595.
2: Malhotra A, Shapiro C, Pepin JL, Hedner J, Ahmed M, Foldvary-Schaefer N, Strollo PJ, Mayer G, Sarmiento K, Baladi M, Chandler P, Lee L, Schwab R. Long-term study of the safety and maintenance of efficacy of solriamfetol (JZP-110) in the treatment of excessive sleepiness in participants with narcolepsy or obstructive sleep apnea. Sleep. 2019 Nov 6. pii: zsz220. doi: 10.1093/sleep/zsz220. [Epub ahead of print] PubMed PMID: 31691827.
3: Solriamfetol (Sunosi) for excessive daytime sleepiness. Med Lett Drugs Ther. 2019 Aug 26;61(1579):132-134. Review. PubMed PMID: 31581157.
4: Yang J, Gao J. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. Expert Rev Clin Pharmacol. 2019 Aug;12(8):723-728. doi: 10.1080/17512433.2019.1632705. Epub 2019 Jun 19. Review. PubMed PMID: 31215815.
5: Markham A. Solriamfetol: First Global Approval. Drugs. 2019 May;79(7):785-790. doi: 10.1007/s40265-019-01123-y. PubMed PMID: 31062265.
6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK540688/ PubMed PMID: 31038853.
7: Zomorodi K, Chen D, Lee L, Lasseter K, Marbury T. Single-Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End-Stage Renal Disease Requiring Hemodialysis. J Clin Pharmacol. 2019 Aug;59(8):1120-1129. doi: 10.1002/jcph.1402. Epub 2019 Mar 13. PubMed PMID: 30865315; PubMed Central PMCID: PMC6618134.
8: Thorpy MJ, Shapiro C, Mayer G, Corser BC, Emsellem H, Plazzi G, Chen D, Carter LP, Wang H, Lu Y, Black J, Dauvilliers Y. A randomized study of solriamfetol for excessive sleepiness in narcolepsy. Ann Neurol. 2019 Mar;85(3):359-370. doi: 10.1002/ana.25423. Erratum in: Ann Neurol. 2020 Jan;87(1):157. PubMed PMID: 30694576; PubMed Central PMCID: PMC6593450.
9: Zomorodi K, Kankam M, Lu Y. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food. Clin Ther. 2019 Feb;41(2):196-204. doi: 10.1016/j.clinthera.2018.12.001. Epub 2018 Dec 28. PubMed PMID: 30598342.
10: Schweitzer PK, Rosenberg R, Zammit GK, Gotfried M, Chen D, Carter LP, Wang H, Lu Y, Black J, Malhotra A, Strohl KP; TONES 3 Study Investigators. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial. Am J Respir Crit Care Med. 2019 Jun 1;199(11):1421-1431. doi: 10.1164/rccm.201806-1100OC. PubMed PMID: 30521757; PubMed Central PMCID: PMC6835071.
11: Strollo PJ Jr, Hedner J, Collop N, Lorch DG Jr, Chen D, Carter LP, Lu Y, Lee L, Black J, Pépin JL, Redline S; Tones 4 Study Investigators. Solriamfetol for the Treatment of Excessive Sleepiness in OSA: A Placebo-Controlled Randomized Withdrawal Study. Chest. 2019 Feb;155(2):364-374. doi: 10.1016/j.chest.2018.11.005. Epub 2018 Nov 22. PubMed PMID: 30471270.
12: Abad VC, Guilleminault C. Solriamfetol for the treatment of daytime sleepiness in obstructive sleep apnea. Expert Rev Respir Med. 2018 Dec;12(12):1007-1019. doi: 10.1080/17476348.2018.1541742. Epub 2018 Nov 2. Review. PubMed PMID: 30365900.
13: Carter LP, Henningfield JE, Wang YG, Lu Y, Kelsh D, Vince B, Sellers E. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor. J Psychopharmacol. 2018 Dec;32(12):1351-1361. doi: 10.1177/0269881118796814. Epub 2018 Oct 1. PubMed PMID: 30269642; PubMed Central PMCID: PMC6247449.
14: Baladi MG, Forster MJ, Gatch MB, Mailman RB, Hyman DL, Carter LP, Janowsky A. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. J Pharmacol Exp Ther. 2018 Aug;366(2):367-376. doi: 10.1124/jpet.118.248120. Epub 2018 Jun 11. PubMed PMID: 29891587.

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